3-Bromo-2-fluorobenzofuran-5-carbaldehyde
Overview
Description
3-Bromo-2-fluorobenzofuran-5-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of bromine and fluorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 3-Bromo-2-fluorobenzofuran-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzofuran derivatives followed by formylation to introduce the aldehyde group . Industrial production methods may utilize continuous flow reactors and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
3-Bromo-2-fluorobenzofuran-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds using boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-fluorobenzofuran-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzofuran-5-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
3-Bromo-2-fluorobenzofuran-5-carbaldehyde can be compared with other benzofuran derivatives such as:
3-Bromo-2-fluoroaniline: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Bromo-5-fluorobenzoic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and aldehyde functional groups, which provide a versatile platform for various chemical reactions and potential biological activities.
Properties
CAS No. |
648449-72-3 |
---|---|
Molecular Formula |
C9H4BrFO2 |
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-bromo-2-fluoro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H4BrFO2/c10-8-6-3-5(4-12)1-2-7(6)13-9(8)11/h1-4H |
InChI Key |
SIUZKPVKUNBZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=C(O2)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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